An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, a versatile heterocyclic ligand. This compound, often abbreviated as "abpt," is of significant interest in the field of coordination chemistry, particularly for its application in the formation of spin-crossover (SCO) complexes. This document details a probable synthetic pathway, outlines key characterization data, and presents this information in a clear, accessible format for researchers and professionals in chemistry and drug development.
Introduction
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is a tridentate ligand featuring a central 1,2,4-triazole ring flanked by two pyridyl groups. The presence of multiple nitrogen donor atoms allows it to form stable complexes with a variety of transition metal ions. A significant body of research on this ligand is focused on its iron(II) complexes, which can exhibit spin-crossover behavior.[1] This phenomenon, where the spin state of the central metal ion can be switched by external stimuli such as temperature or pressure, makes these materials promising candidates for applications in molecular switches, sensors, and data storage devices.[1] Understanding the synthesis and thorough characterization of the parent ligand is therefore a critical first step for the rational design and development of these advanced functional materials.
Synthesis
Proposed Synthetic Pathway
The synthesis is proposed to proceed via the reaction of 2-cyanopyridine with hydrazine hydrate in a sealed vessel.
Caption: Proposed reaction scheme for the synthesis of the title compound.
Experimental Protocol (Probable Method)
This protocol is adapted from the synthesis of the 4-pyridyl isomer and is expected to yield the desired 2-pyridyl product with minor modifications.[3]
Materials:
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2-Cyanopyridine
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Hydrazine monohydrate (e.g., 79-85% solution)
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Ethanol
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Water
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Acetone
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Teflon-lined autoclave (25 mL)
Procedure:
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In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (e.g., 2.6 g, 25 mmol), hydrazine monohydrate (e.g., 3 mL), water (e.g., 8 mL), and ethanol (e.g., 1 mL).
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Seal the autoclave and heat it to 120 °C for 48 hours.
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Allow the autoclave to cool slowly to room temperature.
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Isolate the resulting crystalline product by filtration.
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Wash the crystals with water and then with acetone.
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Dry the product in vacuo.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. The following sections summarize the key analytical data for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₆ |
| Molecular Weight | 238.25 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 182-184 °C |
| CAS Number | 1671-88-1 |
Spectroscopic Data
While full spectral data sets are available in databases such as SpectraBase and the NIST Mass Spectrometry Data Center, the following tables summarize the expected and reported key spectral features.[4]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the two pyridyl rings and the amine group.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the triazole and pyridyl rings.
3.2.2. Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching (amine) |
| ~3000-3100 | C-H stretching (aromatic) |
| ~1600 | C=N and C=C stretching |
| ~1400-1500 | Aromatic ring vibrations |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 238 | Molecular ion peak [M]⁺ |
| 105, 78 | Common fragments, likely corresponding to pyridyl moieties |
Crystallographic Data
Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole.[1][5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.6191(2) Å |
| b | 14.7136(4) Å |
| c | 11.4703(4) Å |
| β | 95.474(2)° |
| Volume | 1112.01(6) ų |
| Z | 4 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall workflow for the synthesis and characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole and the logical relationship of its application in spin-crossover complex formation.
Caption: General workflow for the synthesis of the title compound.
Caption: Workflow for the characterization of the synthesized product.
Caption: Logical flow from ligand to spin-crossover applications.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. The probable synthetic route, based on established literature for a closely related isomer, offers a reliable starting point for its preparation. The comprehensive characterization data, including physicochemical properties, spectroscopic signatures, and crystallographic information, serves as a valuable resource for researchers to verify the successful synthesis and purity of this important ligand. The outlined workflows and logical diagrams provide a clear visual representation of the processes involved from synthesis to potential application. This foundational knowledge is crucial for the continued exploration and utilization of this compound in the development of advanced functional materials, particularly in the exciting field of spin-crossover complexes.
References
- 1. 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis[4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole-κ2 N 1,N 5]diaquacobalt(II) bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRUCTURE OF FREDERICAMYCIN A, AN ANTITUMOR ANTIBIOTIC OF A NOVEL SKELETAL TYPE; SPECTROSCOPIC AND MASS SPECTRAL CHARACTERIZATION [jstage.jst.go.jp]
- 4. 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
